Nefopam
Overview
Description
Synthesis Analysis
The synthesis of nefopam hydrochloride has seen improvements over the years to increase production rate and lower costs. One method involves the acylation of o-benzoyl benzoic acid with phosphorus trichloride, amination with N-methyl ethanolamine, chlorination with phosphorus trichloride, reduction with potassium borohydride, and finally reaction with hydrogen chloride to yield nefopam hydrochloride. This revised process has led to a 15% increase in production rate and a significant reduction in raw material costs (Leng Yan-ping, 2006). Additionally, high-yielding synthesis of Nefopam analogues through an efficient amine-/ruthenium-catalyzed three-step process has been developed, showcasing the potential for diverse nefopam-based compounds (Dhevalapally B. Ramachary et al., 2009).
Molecular Structure Analysis
Although specific papers on the molecular structure analysis of nefopam were not identified in this search, nefopam's structure is known to resemble that of orphenadrine, a molecule with analgesic properties, indicating a complex interaction with various neurotransmitter systems. Its unique structure underpins its distinct pharmacological profile, contributing to its analgesic efficacy without the typical side effects associated with other pain management drugs.
Chemical Reactions and Properties
Nefopam's chemical properties, such as its interactions with voltage-sensitive sodium channels (VSSCs) and modulation of glutamatergic transmission, underline its analgesic mechanism. Nefopam blocks VSSCs, preventing sodium influx, which is crucial for its analgesic effect. This blockade reduces glutamate release and neuronal excitability, contributing to its effectiveness in pain management (M. Verleye et al., 2004).
Physical Properties Analysis
The physical properties of nefopam, such as its solubility and formulation capabilities, enable its application in various dosage forms for pain management. For instance, nefopam hydrochloride loaded microspheres have been developed for sustained release, indicating its versatility in formulation and potential for improved patient compliance in post-operative pain management (Neelam Sharma et al., 2018).
Chemical Properties Analysis
Nefopam's chemical properties facilitate its action as a centrally acting analgesic. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, and modulates sodium and calcium channels. These properties make nefopam an effective non-opioid option for the treatment of acute or chronic pain, offering a safety profile with fewer side effects and a broad therapeutic window (M. Tiglis et al., 2018).
Scientific Research Applications
1. Analgesia after Laparoscopic Gynecologic Surgery
- Summary of Application: Nefopam has been used in patient-controlled analgesia (PCA) after laparoscopic gynecologic surgery. The opioid-sparing effects of nefopam during PCA are well demonstrated .
- Methods of Application: In a study, 135 patients were randomly assigned to three groups: N (nefopam 200 mg), NF (fentanyl 500 mcg + nefopam 100 mg), and F (fentanyl 1000 mcg). The primary outcome was the numerical rating scale (NRS) score at rest at 6 h postoperatively .
- Results: The N group showed higher pain scores than the NF group. No significant intergroup differences were observed in the cumulative dose of PCA usage and incidence of postoperative nausea and vomiting (PONV). In laparoscopic gynecological surgery, nefopam alone showed limited efficacy for postoperative pain control .
2. Pain Management in ICU Patients
- Summary of Application: Nefopam has been used for pain management in critically ill patients in the intensive care unit (ICU). It has been found to be effective in these patients who have moderate pain .
- Methods of Application: In a study, consecutive medical–surgical ICU patients received 20 mg of nefopam i.v. over 30 min. Pain, Richmond Agitation Sedation Scale (RASS), respiratory parameters, and adverse drug events were measured at T0 (baseline), T30 (end-of-infusion), T60, and T90 min .
- Results: As early as T30, median NRS and BPS decreased significantly from T0 to a minimum level at T60 for NRS and T90 for BPS. Increased heart rate and decreased mean arterial pressure were found in 29% and 27% of patients, respectively .
3. Treatment of Neuropathic Pain
- Summary of Application: Nefopam has been rediscovered for the treatment of neuropathic pain. Its dual analgesic mechanisms of action make it suitable for this purpose .
- Results: The results or outcomes of using nefopam for the treatment of neuropathic pain are not specified in the source .
4. Prevention of Postoperative Shivering
- Summary of Application: Nefopam has been used to prevent postoperative shivering, a common complication following surgery and anesthesia. It is distressing and associated with increased oxygen consumption, which could endanger a patient with compromised cardiac function .
- Methods of Application: In one study, 0.15 mg/kg nefopam was as effective as 3 μg/kg clonidine in preventing postoperative shivering after orthopedic or abdominal surgery . In another study, nefopam and clonidine significantly reduced the incidence and severity of shivering compared to a placebo .
- Results: Nefopam was found to be associated with a decrease in the risk of perioperative shivering following anesthesia without influencing the extubation time .
5. Treatment of Hiccups
- Summary of Application: Nefopam has been used to treat chronic, intractable hiccups. Hiccups are a distressing condition most frequently associated with serious underlying health problems .
- Methods of Application: In a study, nefopam was administered i.v. at a dose of 0.25 mg/kg over 10 sec to patients with chronic, intractable hiccups .
- Results: Intravenous nefopam administration abolished hiccups in 15.7% of patients and reduced hiccups in 24.5% of patients .
6. Prevention of Cholecystitis
- Summary of Application: Nefopam is under investigation for the prevention of Cholecystitis . Cholecystitis is an inflammation of the gallbladder that can cause severe abdominal pain and other complications .
- Results: The results or outcomes of using nefopam for the prevention of Cholecystitis are not specified in the sources .
7. Treatment of Toothache
- Summary of Application: Nefopam is used for the relief of mild to moderate acute pain including toothache .
- Methods of Application: The usual dose is two 30 mg tablets taken three times a day .
- Results: The results or outcomes of using nefopam for the treatment of toothache are not specified in the sources .
8. Treatment of Headache
- Summary of Application: Nefopam is used for the relief of mild to moderate acute pain including headache .
- Methods of Application: The usual dose is two 30 mg tablets taken three times a day .
- Results: The results or outcomes of using nefopam for the treatment of headache are not specified in the sources .
9. Treatment of Menstrual Pain
Safety And Hazards
Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .
properties
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
Record name | Nefopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
Record name | Nefopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nefopam | |
CAS RN |
13669-70-0, 23327-57-3 | |
Record name | Nefopam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nefopam [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nefopam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12293 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | nefopam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nefopam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nefopam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEFOPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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